N,N'-bis(4-methoxyphenyl)hexanediamide
Description
N,N'-bis(4-methoxyphenyl)hexanediamide (CAS 25344-26-7) is a diamide compound featuring a hexanedioic acid backbone substituted at both termini with 4-methoxyphenyl groups. The methoxy (–OCH₃) substituents confer moderate electron-donating properties, influencing both its chemical reactivity and biological interactions. This compound has been synthesized via Buchwald–Hartwig amination protocols and other coupling reactions, as seen in its use to form silver(I) complexes for coordination chemistry studies . Its molecular weight is 368.40 g/mol (C₂₀H₂₄N₂O₄), with applications explored in antialgal activity and photosynthetic electron transport inhibition .
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)hexanediamide |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-11-7-15(8-12-17)21-19(23)5-3-4-6-20(24)22-16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
LTWMCKPNZGIMBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N’-bis(4-methoxyphenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-methoxyphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hexanediamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)hexanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the hexanediamide backbone can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of N,N'-diarylalkanediamides are highly dependent on the substituents (R) on the aromatic rings and the chain length (m) of the alkanediamide backbone. Below is a comparative analysis:
Table 1: Key Properties of N,N'-bis(4-methoxyphenyl)hexanediamide and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
